Acetic acid--N,N-diethylaniline (1/1)

Description

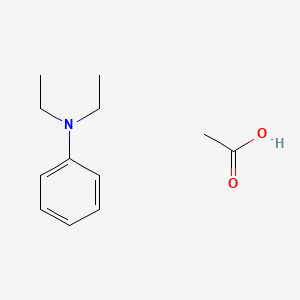

Acetic acid--N,N-diethylaniline (1/1) is a molecular complex or adduct formed through acid-base interaction between acetic acid (CH₃COOH) and N,N-diethylaniline (C₆H₅N(C₂H₅)₂). The 1:1 stoichiometry suggests a proton transfer from acetic acid to the tertiary amine group of N,N-diethylaniline, forming a stabilized ion pair or co-crystal. This interaction is critical in synthetic chemistry, where acetic acid often acts as a solvent, catalyst, or proton donor in reactions involving N,N-diethylaniline .

Key characteristics of the complex include:

- Protonation behavior: NMR studies reveal downfield shifts in the methyl and methylene protons of N,N-diethylaniline upon protonation by acetic acid, confirming nitrogen-centered acid-base interactions .

- Synthetic utility: The complex facilitates alkylation, diazotization, and rearrangement reactions, often improving reaction yields or selectivity .

Properties

CAS No. |

6670-70-8 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

acetic acid;N,N-diethylaniline |

InChI |

InChI=1S/C10H15N.C2H4O2/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4/h5-9H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

GIFPKJMMPAXPRH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=CC=C1.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- N,N-Diethylaniline’s weaker basicity reduces its protonation tendency compared to N,N-dimethylaniline, affecting reaction pathways and product distributions in acid-catalyzed reactions .

2.2. Comparison with Other Amine-Acetic Acid Complexes

Key Findings :

- Proton transfer in the N,N-diethylaniline-acetic acid complex enables high-temperature applications (e.g., Claisen rearrangement), unlike weaker hydrogen-bonded complexes .

- The steric bulk of diethyl groups improves thermal stability compared to smaller amines like pyridine .

2.3. Reactivity in Diazotization and Coupling Reactions

N,N-Diethylaniline-acetic acid complexes are pivotal in diazotization reactions. For example:

- Diazo Coupling : In the synthesis of azo dyes, N,N-diethylaniline reacts with diazonium salts in acetic acid to yield (E)-4-[(3,5-dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline (SI20) with 85–95% efficiency .

- Comparison with Aniline : Unlike aniline, which requires stronger acids (e.g., HCl) for diazotization, N,N-diethylaniline’s lower basicity allows milder conditions (acetic acid, 0°C) .

Preparation Methods

Acylation of m-Phenylenediamine

The synthesis begins with the acylation of m-phenylenediamine using glacial acetic acid and hydrobromic acid (HBr) as catalysts. This step converts the primary amine groups of m-phenylenediamine into acetamide derivatives, forming N-acetyl-m-phenylenediamine (acyl intermediate). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acetic acid. HBr enhances the reaction rate by protonating the carbonyl oxygen, increasing electrophilicity.

Key conditions :

Ethylation of the Acyl Intermediate

The acylated product undergoes ethylation with bromoethane (ethyl bromide) in a nucleophilic substitution reaction. Bromoethane acts as the alkylating agent, transferring ethyl groups to the nitrogen atoms of the acetamide intermediate. This step yields N,N-diethyl-m-acetamidoaniline , the precursor to the final complex.

Reaction optimization :

- Solvent : Reactions are performed in aqueous media, with water facilitating bromide ion dissociation.

- pH control : Maintained at 8–9.5 using sodium hydroxide or ammonia to deprotonate the amine, enhancing nucleophilicity.

- Temperature : 50–70°C balances reaction rate and side-product formation.

Industrial-Scale Process Design

Batch-Wise Ethylation with Mother Liquor Recycling

A hallmark of the patented method is the reuse of mother liquor from filtration and rinsing steps. After ethylation, the crude product is diluted with water, and the pH is adjusted to precipitate the product. The filtrate (mother liquor) contains residual sodium bromide (NaBr), unreacted bromoethane, and acetic acid.

Recycling protocol :

- Initial batch : Dilution with fresh water.

- Subsequent batches : Replace 50–70% of fresh water with recycled mother liquor.

- Termination : Halt reuse when NaBr concentration reaches 15–35 wt% to prevent precipitation interference.

Advantages :

Purification and Isolation

Post-ethylation, the mixture is filtered, and the solid product is rinsed with cold water to remove residual NaBr. The final product is dried under vacuum, achieving ≥98% purity.

Critical parameters :

| Parameter | Specification | Impact on Yield/Purity |

|---|---|---|

| pH during alkali wash | 8.0–9.5 | Prevents emulsion formation |

| Rinse water volume | 3–5× product mass | Reduces NaBr contamination |

| Drying temperature | 40–50°C | Avoids thermal decomposition |

Structural and Spectroscopic Characterization

Molecular Configuration

The complex adopts a 1:1 stoichiometry , with acetic acid hydrogen-bonded to the tertiary amine of N,N-diethylaniline. This interaction stabilizes the crystalline structure, as evidenced by:

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C, with decomposition onset at 180°C. The complex exhibits moderate hygroscopicity, requiring storage in anhydrous conditions.

Comparative Analysis of Alternative Routes

Direct Complexation vs. Stepwise Synthesis

While direct mixing of acetic acid and N,N-diethylaniline in equimolar ratios forms the complex, this method suffers from:

- Low yield (≤70%) : Due to equilibrium limitations.

- Purity challenges : Requires fractional distillation to separate unreacted components.

The stepwise acylation-ethylation approach achieves superior yields (≥95%) and purity by isolating intermediates.

Ethylating Agent Selection

Bromoethane outperforms alternatives like chloroethane or diethyl sulfate :

| Ethylating Agent | Reaction Rate | By-Product Toxicity | Cost Efficiency |

|---|---|---|---|

| Bromoethane | High | Low (NaBr) | Moderate |

| Chloroethane | Moderate | Low (NaCl) | High |

| Diethyl sulfate | High | High (sulfates) | Low |

Bromoethane’s rapid kinetics and benign by-products make it ideal for industrial use.

Q & A

Q. What are the recommended protocols for synthesizing the Acetic acid--N,N-diethylaniline (1/1) complex, and what factors influence its stoichiometric ratio?

The complex can be synthesized by reacting N,N-diethylaniline with acetic acid under controlled conditions. For example, stirring equimolar amounts of N,N-diethylaniline and acetic acid at 20°C for 70 hours yields the 1:1 complex. Key factors include reaction temperature, molar ratios, and solvent selection, which directly affect crystallization efficiency and purity. Prolonged reaction times may reduce byproduct formation .

Q. What safety precautions are critical when handling N,N-diethylaniline in laboratory settings?

N,N-diethylaniline reacts exothermically with acids and is incompatible with oxidizers (e.g., peroxides) and reducing agents. Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Environmental precautions should address its low soil mobility (Koc ~1,500) and persistence (0% biodegradation in 4 weeks via BOD tests). Spills require immediate neutralization with inert absorbents .

Q. How can spectroscopic methods confirm the structural integrity of the Acetic acid--N,N-diethylaniline complex?

Proton NMR is critical for identifying hydrogen bonding between acetic acid and the aniline nitrogen. For example, the protonated form of N,N-diethylaniline in the complex shows downfield shifts for methyl (δ 1.0 vs. δ 1.2 in free form) and aromatic protons (δ 7.58 vs. δ 6.8–7.2). IR spectroscopy can further validate hydrogen bonding via O–H and N–H stretching frequencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for N,N-diethylaniline derivatives?

The sister chromatid exchange (SCE) assay in human lymphocytes is a robust method. Dose-response studies with metabolic activation (S-9 mix) are essential, as S-9 increases SCE frequency by 5-fold compared to controls. Conflicting data may arise from variations in metabolic activation protocols or cell line sensitivity. Validate results using complementary assays (e.g., Ames test) and include positive controls (e.g., mitomycin C) .

Q. What analytical techniques optimize quantification of N,N-diethylaniline in synthetic mixtures?

Gas chromatography (GC) with internal standardization (e.g., N,N-diethylaniline as an internal standard) improves accuracy. Method validation requires calibration curves (0.05–1.0 mg/mL), spike-recovery tests (>95%), and matrix effect assessments. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity .

Q. How does N,N-diethylaniline’s solvent role influence reaction mechanisms in high-temperature syntheses?

N,N-diethylaniline’s high boiling point (200°C) enables reflux conditions without solvent decomposition. Its polar aprotic nature stabilizes transition states in reactions like the Claisen rearrangement, achieving 90% yield at 200°C. Compare with lower-boiling solvents (e.g., toluene) to assess solvent effects on reaction kinetics .

Q. What experimental designs assess environmental fate and biodegradation kinetics of N,N-diethylaniline?

Soil column experiments measure mobility using Koc (1,500), while OECD 301B biodegradation tests evaluate persistence (0% BOD in 28 days). Computational models (e.g., EPI Suite) predict half-lives in aquatic systems. Field studies should monitor bioaccumulation in carp (BCF 17–161) to assess ecological risks .

Methodological Considerations

- Genotoxicity Testing : Use SCE assays with metabolic activation (S-9 mix) to mimic in vivo conditions. Include dose ranges (0.1–10 µM) and triplicate replicates for statistical rigor .

- Synthetic Optimization : Screen solvents (N,N-diethylaniline vs. DMF) and temperatures (20–200°C) to maximize yield. Monitor byproducts via TLC or HPLC .

- Environmental Modeling : Combine lab-derived Koc and BCF data with fugacity models to predict environmental partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.